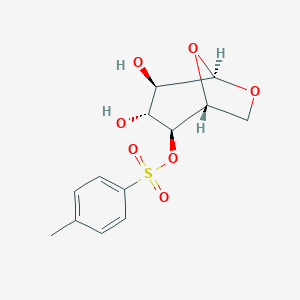

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQADBXIDJFBONH-SYLRKERUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441217 | |

| Record name | (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23643-29-0 | |

| Record name | (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug discovery. The document details the strategic importance of this molecule, the mechanistic underpinnings of its synthesis via regioselective tosylation of 1,6-Anhydro-β-D-glucopyranose (levoglucosan), a comprehensive experimental protocol, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this synthetic transformation.

Introduction: The Strategic Importance of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose

1,6-Anhydro-β-D-glucopyranose, commonly known as levoglucosan, is a versatile and readily available chiral building block derived from the pyrolysis of cellulose.[1][2] Its rigid bicyclic structure provides stereochemical control, making it an attractive starting material for the synthesis of complex carbohydrates and other biologically active molecules. The selective functionalization of levoglucosan's hydroxyl groups is a key strategy in carbohydrate synthesis.

The target molecule, 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, is of particular interest due to the introduction of a p-toluenesulfonyl (tosyl) group at the C-4 position. The tosyl group is an excellent leaving group, transforming the C-4 hydroxyl into a reactive site for nucleophilic substitution reactions. This opens pathways to a diverse array of 4-substituted levoglucosan derivatives, which are valuable precursors for the synthesis of modified sugars, oligosaccharides, and glycoconjugates with potential therapeutic applications.

Mechanistic Insights: The Art of Regioselective Tosylation

The synthesis of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose hinges on the regioselective tosylation of one of the three secondary hydroxyl groups of levoglucosan (at C-2, C-3, and C-4). The reactivity of these hydroxyl groups is not equal, and achieving selectivity is a central challenge.

The tosylation reaction involves the treatment of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. The mechanism can be dissected into the following key steps:

-

Activation of Tosyl Chloride: Pyridine, acting as a nucleophilic catalyst, attacks the electrophilic sulfur atom of TsCl, displacing the chloride ion to form a highly reactive N-tosylpyridinium chloride intermediate.[3][4] This intermediate is a more potent tosylating agent than TsCl itself.[4]

-

Nucleophilic Attack by the Alcohol: The oxygen atom of a hydroxyl group on the levoglucosan molecule attacks the sulfur atom of the N-tosylpyridinium intermediate.[4]

-

Deprotonation: A second molecule of pyridine acts as a base to remove the proton from the newly formed oxonium ion, yielding the tosylate ester and pyridinium chloride.[4]

The regioselectivity of the tosylation of levoglucosan is influenced by several factors, including steric hindrance and the relative acidity of the hydroxyl groups. The C-4 hydroxyl group is generally considered to be the most reactive of the three secondary hydroxyls in levoglucosan towards tosylation under kinetically controlled conditions, primarily due to its equatorial orientation and lesser steric hindrance compared to the axial C-2 and C-3 hydroxyls. By carefully controlling the reaction conditions, such as temperature and stoichiometry, the formation of the 4-O-tosyl isomer can be favored.

// Nodes Levoglucosan [label="1,6-Anhydro-β-D-glucopyranose\n(Levoglucosan)", fillcolor="#F1F3F4", fontcolor="#202124"]; TsCl [label="p-Toluenesulfonyl\nChloride (TsCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridine1 [label="Pyridine\n(Nucleophilic Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="N-Tosylpyridinium\nChloride (Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridine2 [label="Pyridine\n(Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1,6-Anhydro-4-O-p-toluenesulfonyl\n-β-D-glucopyranose", fillcolor="#34A853", fontcolor="#FFFFFF"]; PyridiniumCl [label="Pyridinium\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TsCl -> Intermediate [label="Pyridine attacks S"]; Pyridine1 -> Intermediate [style=invis]; Levoglucosan -> Product [label="Nucleophilic attack\non Intermediate"]; Intermediate -> Product [style=invis]; Pyridine2 -> Product [label="Deprotonation"]; Product -> PyridiniumCl [style=invis]; } .dot Caption: Reaction workflow for the tosylation of levoglucosan.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative method for the synthesis of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, based on established principles of carbohydrate chemistry. The foundational work on the preparation of tosylated levoglucosan derivatives was conducted by Černý, Staněk, and Pacák.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,6-Anhydro-β-D-glucopyranose | C₆H₁₀O₅ | 162.14 | >98% | e.g., Sigma-Aldrich |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | >98% | e.g., Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | e.g., Sigma-Aldrich |

| Chloroform | CHCl₃ | 119.38 | ACS grade | e.g., Fisher Scientific |

| Methanol | CH₃OH | 32.04 | ACS grade | e.g., Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | e.g., Merck |

Reaction Setup and Procedure

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Levoglucosan\nin anhydrous pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0 °C\n(ice bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_tscl [label="Add TsCl solution\ndropwise", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Stir at 0-5 °C\nfor 24-48 h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Quench with ice-water", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Extract with DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash organic layer\n(HCl, NaHCO₃, brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry over Na₂SO₄\nand concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by column\nchromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_tscl; add_tscl -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> purify; purify -> end; } .dot Caption: Experimental workflow for the synthesis of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose.

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-anhydro-β-D-glucopyranose (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of levoglucosan).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (0.8-0.9 eq) in a minimal amount of anhydrous pyridine and add it dropwise to the cooled levoglucosan solution over 30-60 minutes. Maintaining a slight excess of the diol is intended to minimize the formation of the di-tosylated product.

-

Reaction: Stir the reaction mixture at 0-5 °C for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 95:5 v/v). The formation of a mixture of mono- and di-tosylated products, along with unreacted starting material, is expected.

-

Work-up: After the reaction is deemed complete, quench the reaction by pouring the mixture into ice-water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash successively with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or a semi-solid.

Purification

The crude product is a mixture of the desired 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, its 2-O-tosyl isomer, the 2,4-di-O-tosyl byproduct, and unreacted levoglucosan. Separation is achieved by flash column chromatography on silica gel.

-

Eluent System: A gradient of chloroform and methanol is typically effective. Start with pure chloroform and gradually increase the methanol concentration (e.g., from 0% to 5%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure 4-O-tosyl product. The 2,4-di-O-tosyl product is the least polar and will elute first, followed by the 4-O-tosyl and 2-O-tosyl isomers, and finally the unreacted levoglucosan.

Characterization

The structure and purity of the synthesized 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the 2-O- and 4-O-tosyl isomers. The chemical shifts of the protons on the pyranose ring are sensitive to the position of the tosyl group.

Expected ¹H NMR Data (in CDCl₃):

| Proton | 1,6-Anhydro-β-D-glucopyranose | 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose (Expected) |

| H-1 | ~5.4 ppm (s) | ~5.5 ppm (s) |

| H-2 | ~3.6 ppm (m) | ~3.7 ppm (m) |

| H-3 | ~3.5 ppm (m) | ~3.6 ppm (m) |

| H-4 | ~3.7 ppm (m) | ~4.5 ppm (dd) |

| H-5 | ~4.6 ppm (m) | ~4.7 ppm (m) |

| H-6endo | ~3.7 ppm (d) | ~3.8 ppm (d) |

| H-6exo | ~3.9 ppm (dd) | ~4.0 ppm (dd) |

| Tosyl-CH₃ | - | ~2.4 ppm (s) |

| Tosyl-ArH | - | ~7.3 ppm (d), ~7.8 ppm (d) |

Note: The downfield shift of H-4 upon tosylation is a key diagnostic feature.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

-

Expected [M+Na]⁺: for C₁₃H₁₆O₇S, the calculated m/z is 339.05.

Conclusion

The synthesis of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is a well-established yet nuanced procedure that requires careful control of reaction conditions to achieve the desired regioselectivity. This technical guide provides a comprehensive overview of the synthesis, from the underlying mechanistic principles to a detailed experimental protocol and characterization methods. The strategic functionalization of levoglucosan at the C-4 position opens up a vast chemical space for the development of novel carbohydrate-based molecules with significant potential in medicinal chemistry and materials science.

References

-

Černý, M., Staněk, J., & Pacák, J. (1969). Syntheses with anhydrosugars. VII. Preparation of 4-deoxy-D-ribo-hexose (4-deoxy-D-allose), 4-deoxy-D-lyxo-hexose (4-deoxy-D-mannose) and of their 1,6-anhydro derivatives. Collection of Czechoslovak Chemical Communications, 34(6), 1750–1765. [Link]

-

Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]

-

Brainly. (2023). What happens if you add TsCl/pyridine to an alcohol?[Link]

-

ACS Publications - The Journal of Organic Chemistry. (n.d.). Preparation of 2- and 4-Substituted D-Glucose Derivatives from 1,6-Anhydro-β-D-glucopyranose. [Link]

-

Reddit. (2021). Tosylation of Alcohols with Pyridine. [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

-

PubMed. (2000). Practical Synthesis of 1,6-anhydro-2,4-dideoxy-beta-D-glycero-hexopyranos-3-ulose From Levoglucosan. [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

ACS Publications - The Journal of Organic Chemistry. (n.d.). Preparation of High Polymers from 1,6-Anhydro-2,3,4-tri-O-Substituted β-D-Glucopyranose. [Link]

-

Semantic Scholar. (n.d.). 1,6-Anhydro-β-D-glucopyranose derivatives as glycosyl donors for thioglycosidation reactions. [Link]

-

Green Chemistry (RSC Publishing). (2020). Levoglucosan: a promising platform molecule?[Link]

-

ResearchGate. (n.d.). 1H NMR study of 1, 6-Anhydro-β-D-Glucopyranose Tosylated at 2- and/or 4-Position. [Link]

-

ResearchGate. (n.d.). Practical Synthesis of 1,6-Anhydro-2,4-dideoxy-β- d -glycero- hexopyranos-3-ulose from Levoglucosan. [Link]

-

ACS Publications - The Journal of Organic Chemistry. (n.d.). The Ammonolysis of 1,6-Anhydro-2,4-di-O-p-tolylsulfonyl-β-D-glucopyranose and the Synthesis of 2,4-Diamino-2,4-dideoxy-D-glucose. [Link]

-

PubChem. (n.d.). 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose. [Link]

-

PubMed. (1986). 1,6-Anhydro-beta-D-glucopyranose (beta-glucosan), a constituent of human urine. [Link]

-

Semantic Scholar. (n.d.). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. [Link]

-

NIST WebBook. (n.d.). β-D-Glucopyranose, 1,6-anhydro-. [Link]

-

OUCI. (2024). Production of Levoglucosan and Levoglucosenone from Cellulose Using Brønsted Acid Catalysts in Polar Aprotic Solvents. [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Producing high yield of levoglucosan by pyrolyzing nonthermal plasma-pretreated cellulose. [Link]

-

PubMed. (2009). Extraction and hydrolysis of levoglucosan from pyrolysis oil. [Link]

-

ResearchGate. (2019). Production and purification of crystallized levoglucosan from pyrolysis of lignocellulosic biomass. [Link]

Sources

- 1. Author Miloslav Černý | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 2. researchgate.net [researchgate.net]

- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 4. Serials - Syntheses with anhydro sugars | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

1,6-Anhydro-4-O-tosyl-β-D-glucopyranose structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose

Abstract

The precise structural characterization of carbohydrate derivatives is fundamental to their application in medicinal chemistry and drug development. 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose is a key synthetic intermediate, valued for the strategic placement of a tosyl group which activates the C4 position for nucleophilic substitution. This guide provides a comprehensive, in-depth exploration of the multifaceted analytical approach required for the unambiguous structure elucidation of this molecule. We move beyond simple procedural lists to explain the causality behind experimental choices, integrating synthesis, purification, and a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles of definitive confirmation via Single-Crystal X-ray Crystallography are also discussed. This document is intended for researchers and scientists who require a robust framework for characterizing complex carbohydrate structures, ensuring scientific integrity and reproducibility.

The Molecular Architecture: A Synthesis of Rigidity and Reactivity

The structure and subsequent reactivity of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose are dictated by the interplay between its rigid carbohydrate core and the strategically introduced activating group.

The 1,6-Anhydro-β-D-glucopyranose Scaffold

The foundation of the target molecule is 1,6-anhydro-β-D-glucopyranose, commonly known as levoglucosan. This compound is not a typical pyranose ring; it is a bicyclic system (a 6,8-dioxabicyclo[3.2.1]octane skeleton) formed by an intramolecular glycosidic bond between C1 and C6.[1][2] This structural feature locks the pyranose ring into a rigid ¹C₄ conformation, significantly limiting its conformational flexibility compared to its parent monosaccharide, D-glucose.[1] This rigidity is a crucial feature, as it simplifies spectroscopic analysis by reducing the number of possible conformations in solution, leading to sharper and more easily interpretable NMR spectra.

The p-Toluenesulfonyl (Tosyl) Group: The Key to Controlled Reactivity

The p-toluenesulfonyl (tosyl or Ts) group is a cornerstone of modern organic synthesis.[3] Its primary role is to convert a hydroxyl group, which is a notoriously poor leaving group (as hydroxide, HO⁻, is a strong base), into a tosylate ester. The tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl oxygens and the aromatic ring.[4][5] This transformation is achieved by reacting an alcohol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine.[4] In the context of our target molecule, the selective tosylation of the C4 hydroxyl group activates this position for subsequent Sₙ2 reactions, enabling the introduction of a wide array of functional groups with inversion of stereochemistry.

Caption: Conversion of a poor leaving group (hydroxyl) to an excellent one (tosylate).

Synthesis and Purification: The Foundation of Analysis

Unambiguous structural analysis is predicated on the purity of the analyte. The synthesis of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose must be planned to favor the desired C4-monosubstituted product over other possibilities (e.g., C2 or C2,4-disubstituted products).

Rationale for Synthetic Strategy

The synthesis begins with 1,6-anhydro-β-D-glucopyranose, which possesses three secondary hydroxyl groups at positions C2, C3, and C4. The relative reactivity of these hydroxyls to tosylation is not identical. While multiple products are possible, careful control of reaction conditions (e.g., stoichiometry of reagents, temperature, and reaction time) can favor the formation of the C4-monotosylated product. The C4-OH is often more sterically accessible than the C3-OH, and under controlled conditions, it can be targeted.

Experimental Protocol: Synthesis of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose

This protocol is a representative method and may require optimization.

-

Dissolution: Dissolve 1,6-anhydro-β-D-glucopyranose (1.0 eq) in anhydrous pyridine (10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The limited stoichiometry of TsCl is key to minimizing the formation of the di-tosylated byproduct.[6]

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water to the flask.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue via flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to isolate the desired 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose.

Spectroscopic Elucidation: A Multi-Technique Approach

With a pure sample, a combination of spectroscopic methods is employed to piece together the molecular structure. Each technique provides a unique and complementary piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR is the most powerful technique for determining the detailed structure of organic molecules in solution. For this molecule, a combination of ¹H, ¹³C, and 2D NMR experiments provides definitive evidence of its constitution and stereochemistry.

The ¹H NMR spectrum provides information on the number of different protons, their chemical environment, and their connectivity through spin-spin coupling. The rigid ¹C₄ conformation of the anhydro ring system results in well-defined coupling constants.[1]

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.8 ppm), characteristic of the para-substituted tosyl group.

-

Anomeric Proton (H1): The H1 proton signal typically appears as a singlet or a narrow multiplet around 5.5 ppm.

-

H4 Proton: Due to the strong electron-withdrawing effect of the adjacent tosylate group, the H4 proton signal is shifted significantly downfield compared to the parent levoglucosan.[1]

-

Other Ring Protons: The remaining protons (H2, H3, H5, H6endo, H6exo) can be assigned based on their characteristic chemical shifts and coupling constants (J-values), which are confirmed using 2D experiments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| H-Ar (ortho to SO₂) | ~7.8 (d) | J ≈ 8.0 |

| H-Ar (meta to SO₂) | ~7.4 (d) | J ≈ 8.0 |

| H1 | ~5.5 (s) | - |

| H4 | Downfield shifted (~4.5-4.8) | J₃,₄, J₄,₅ |

| H5 | ~4.6 (m) | J₄,₅, J₅,₆endo, J₅,₆exo |

| H2, H3, H6 | ~3.5 - 4.0 | Various |

| CH₃ (Tosyl) | ~2.4 (s) | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

-

Aromatic Carbons: Four signals are expected for the tosyl group's aromatic ring.

-

C4 Carbon: The carbon directly attached to the tosylate oxygen (C4) will be significantly deshielded and shifted downfield.

-

Anomeric Carbon (C1): The anomeric carbon C1 typically resonates around 100 ppm.

-

Methyl Carbon: The methyl carbon of the tosyl group appears upfield, around 21 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-Ar (ipso-SO₂) | ~145 |

| C-Ar (ipso-CH₃) | ~133 |

| C-Ar (CH) | ~130, ~128 |

| C1 | ~100-102 |

| C4 | Downfield shifted (~75-80) |

| C2, C3, C5, C6 | ~65-75 |

| CH₃ (Tosyl) | ~21.6 |

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the proton connectivity around the pyranose ring, e.g., confirming the H3-H4-H5 pathway.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on the already-assigned proton spectrum.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) using appropriate software.

-

Analysis: Integrate the ¹H signals, determine chemical shifts relative to a reference (e.g., TMS), and measure coupling constants. Use the 2D spectra to confirm all assignments.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose will display a combination of bands from the carbohydrate core and the tosyl group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (broad) | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | ~1600, ~1495 |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | ~1360 (asym), ~1175 (sym) |

| C-O | Stretching (ethers, alcohols) | 1000 - 1250 |

| S-O-C | Stretching | ~900-1000 |

The presence of strong bands around 1360 cm⁻¹ and 1175 cm⁻¹ is a definitive indicator of the sulfonyl group in the tosylate ester.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. The molecular formula of the target compound is C₁₃H₁₆O₇S, with a monoisotopic mass of 316.06 g/mol .

-

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like carbohydrates. The molecule is often observed as an adduct with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Expected Ions:

-

[C₁₃H₁₆O₇S + Na]⁺ = 339.05 m/z

-

[C₁₃H₁₆O₇S + H]⁺ = 317.07 m/z

-

-

Fragmentation (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion, providing further structural information. A characteristic fragmentation would be the neutral loss of p-toluenesulfonic acid (172.03 Da) or the loss of the tosyl group radical (155.02 Da).

Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and MS provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography is the "gold standard" for absolute and unambiguous structure determination.[8] This technique maps the electron density of a crystalline sample to determine the precise 3D arrangement of every atom in the molecule, including relative and absolute stereochemistry, bond lengths, and bond angles.

The general workflow involves:

-

Crystal Growth: Growing a high-quality single crystal of the compound, often through slow evaporation from a suitable solvent system.

-

Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.

-

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final 3D model of the molecule.

A successful crystallographic analysis would definitively confirm the connectivity, the β-anomeric configuration, the ¹C₄ conformation of the anhydro ring, and the exact placement of the tosyl group on the C4 oxygen.

Integrated Workflow for Structure Elucidation

The elucidation of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose is a logical, stepwise process where each step validates the next.

Caption: Integrated workflow for the structure elucidation of the target molecule.

Conclusion

The structure elucidation of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose is a case study in modern analytical chemistry. It requires a synergistic application of synthesis, purification, and spectroscopy. While NMR spectroscopy serves as the primary tool for determining connectivity and stereochemistry in solution, it is the congruence of data from IR spectroscopy (confirming functional groups) and mass spectrometry (confirming molecular weight) that builds a self-validating and trustworthy structural assignment. For ultimate proof, single-crystal X-ray crystallography provides an indisputable 3D model. Following this rigorous, multi-technique approach ensures the highest level of scientific integrity for researchers working with this valuable synthetic intermediate.

References

-

Köll, P., & Borchers, F. (1973). ¹H NMR study of 1, 6-Anhydro-β-D-Glucopyranose Tosylated at 2- and/or 4-Position. Tetrahedron Letters, 14(34), 3191-3194.

-

Ibrahim, M., Alaam, M., El-Haes, H., & Jalbout, A. F. (2006). Analysis of the structure and vibrational spectra of glucose and fructose. Eclética Química, 31(3), 15-21. [Link]

-

Shoda, S., & Sugimura, E. (2018). Chemistry of 1,2-Anhydro Sugars. CHIMIA International Journal for Chemistry, 72(11), 874-878. [Link]

-

Chen, Z., Ning, Y., Li, L., Cao, X., Xia, G., Cheng, D., Wang, Q., Lu, C., & Yang, K. (2025). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. RSC Advances, 15(8), 4523-4529. [Link]

-

Semantic Scholar. (2025). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. [Link]

-

Shoda, S., & Sugimura, E. (2018). Chemistry of 1,2-Anhydro Sugars. ResearchGate. [Link]

-

Celignis. (n.d.). Analysis of Anhydrosugars. Retrieved January 12, 2026, from [Link]

-

Manley-Harris, M., & Richards, G. N. (1994). Anhydro sugars and oligosaccharides from the thermolysis of sucrose. Carbohydrate research, 253, 233-244. [Link]

-

Grokipedia. (n.d.). Tosyl group. Retrieved January 12, 2026, from [Link]

-

Capek, K., & Stanek, J. (1995). Syntheses with Anhydro Sugars. 1H AND 13C NMR SPECTRA. Collection of Czechoslovak Chemical Communications, 60(2), 310-324. [Link]

-

RSC Publishing. (2025). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. [Link]

-

MassBank. (2010). 1,6-Anhydro-beta-D-glucose. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). β-D-Glucopyranose, 1,6-anhydro-. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Tosyl group. Retrieved January 12, 2026, from [Link]

-

Adrjanowicz, K., Kaminska, E., Kaczmarska, K., Tarnacka, M., & Paluch, M. (2014). Structure of 1,6-anhydro-β- D -glucopyranose in plastic crystal, orientational glass, liquid and ordinary glass forms: molecular modeling and X -ray diffraction studies. CrystEngComm, 16(33), 7751-7760. [Link]

-

Niwa, T., Maeda, K., Ohki, T., & Katsumata, T. (1985). 1,6-Anhydro-beta-D-glucopyranose (beta-glucosan), a constituent of human urine. Clinica chimica acta, 146(1), 85-90. [Link]

-

Proprep. (2024). Describe the structure and properties of the tosyl group in organic chemistry molecules. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tosyl cellulose acetate. Retrieved January 12, 2026, from [Link]

-

Cerny, M., & Trnka, T. (1975). Synthesis and NMR Spectra of 1,6-Anhydro-2,3-dideoxy-2,3-epimino-β-D-hexopyranoses. Collection of Czechoslovak Chemical Communications, 40(7), 2189-2198. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Reddit. (2019). Tosylation of Carbohydrate/Sugar. r/chemhelp. [Link]

-

Boros, S., & Sterk, V. (2000). Practical Synthesis of 1,6-anhydro-2,4-dideoxy-beta-D-glycero-hexopyranos-3-ulose From Levoglucosan. The Journal of Organic Chemistry, 65(8), 2588-2590. [Link]

-

Max Planck Institute. (n.d.). Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. MPG.PuRe. [Link]

-

Urbanski, T., Hofman, W., & Witanowski, M. (1959). The Infrared Spectra of Some Carbohydrates. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 7, 619-623. [Link]

-

NIST. (n.d.). β-D-Glucopyranose, 1,6-anhydro-. Retrieved January 12, 2026, from [Link]

-

Golm Metabolome Database. (n.d.). Synonyms of Glucose, 1,6-anhydro, beta-D. Retrieved January 12, 2026, from [Link]

-

Kariyone, T., & Takahashi, M. (1954). Infrared Spectra of Sugars and Glucosides. Bulletin of the Institute for Chemical Research, Kyoto University, 32(5), 219. [Link]

-

RSC Publishing. (n.d.). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). β-D-Glucopyranose, 1,6-anhydro-. Retrieved January 12, 2026, from [Link]

-

Gutman, H., & Khalfin, R. (2019). Spectroscopic FTIR and NMR study of the interactions of sugars with proteins. Journal of molecular structure, 1196, 290-297. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Anhydrosugars - Celignis Biomass Analysis Laboratory [celignis.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, a key intermediate in carbohydrate chemistry. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who utilize protected carbohydrate synthons. We will delve into its structural features, spectroscopic characterization, synthetic methodologies, and reactivity, offering field-proven insights into its handling and application.

Introduction: A Versatile Chiral Building Block

1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, also known as levoglucosan 4-p-toluenesulfonate, is a derivative of 1,6-anhydro-β-D-glucopyranose (levoglucosan), a naturally occurring anhydro sugar formed from the pyrolysis of carbohydrates like cellulose and starch. The introduction of a p-toluenesulfonyl (tosyl) group at the C4 position transforms the chemically robust levoglucosan into a versatile chiral building block. The tosyl group is an excellent leaving group, activating the C4 position for nucleophilic substitution reactions, thereby enabling the synthesis of a wide array of modified carbohydrates. Its rigid bicyclic structure provides stereochemical control, making it an invaluable tool in the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is paramount for its effective use in synthesis.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose | - |

| Alternate Names | 1,6-Anhydro-β-D-glucopyranose 4-(4-Methylbenzenesulfonate), Levoglucosan 4-p-Toluenesulfonate | [1] |

| CAS Number | 23643-29-0 | [1] |

| Molecular Formula | C₁₃H₁₆O₇S | [1] |

| Molecular Weight | 316.33 g/mol | [1] |

| Appearance | Typically a white to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Data not available for the specific 4-O-tosyl isomer. For comparison, the related 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose has a melting point of 108-110 °C.[2] The parent compound, 1,6-anhydro-β-D-glucopyranose, melts at 180-184 °C.[3] | |

| Solubility | Expected to be soluble in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water and nonpolar solvents like hexanes. | Inferred from general properties of tosylated sugars. |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose.

Proton (¹H) NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The rigid 1,6-anhydro bridge locks the pyranose ring in a ¹C₄ conformation, leading to well-resolved proton signals. A detailed ¹H NMR analysis allows for the differentiation between the 2-O-tosyl and 4-O-tosyl isomers.[4]

Key ¹H NMR Features: The ¹H NMR spectrum of 1,6-anhydro-β-D-glucopyranose and its tosylated derivatives have been analyzed, providing a basis for structural confirmation. The chemical shifts and coupling constants of the ring protons are characteristic of the rigid bicyclic system.[4]

-

Anomeric Proton (H-1): Typically appears as a singlet or a narrow multiplet around 5.5 ppm.

-

Protons on the Tosylated Ring Position (H-4): The proton at the carbon bearing the tosyl group will experience a downfield shift compared to the parent levoglucosan.

-

Aromatic Protons: The protons of the p-toluenesulfonyl group will appear as two distinct doublets in the aromatic region (around 7.4 and 7.8 ppm).

-

Methyl Protons: A singlet corresponding to the methyl group of the tosyl moiety will be observed around 2.4 ppm.

Carbon-¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The carbon atom attached to the tosyl group (C-4) will show a characteristic downfield shift.

Synthesis and Purification

The synthesis of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose involves the selective tosylation of the parent compound, 1,6-anhydro-β-D-glucopyranose. The key to a successful synthesis lies in controlling the regioselectivity of the tosylation reaction, as levoglucosan possesses three secondary hydroxyl groups at the C2, C3, and C4 positions.

Synthetic Strategy: Selective Tosylation

The selective tosylation of the C4 hydroxyl group can be achieved by exploiting the differential reactivity of the hydroxyl groups. The C2 and C4 hydroxyls are generally more reactive than the C3 hydroxyl group.

Caption: Synthetic workflow for 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis and purification of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose.

Materials:

-

1,6-Anhydro-β-D-glucopyranose (Levoglucosan)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,6-anhydro-β-D-glucopyranose in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding cold water or ice. Extract the product with dichloromethane. Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the polarity, is typically effective in separating the desired 4-O-tosyl isomer from other tosylated byproducts and unreacted starting material.[3][5]

Chemical Reactivity and Synthetic Applications

The primary driver of the chemical reactivity of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is the tosyl group at the C4 position, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at this position with inversion of configuration (Sₙ2 reaction), leading to derivatives with the gulo configuration.

Caption: General reaction pathway for nucleophilic substitution.

Common Nucleophilic Transformations:

-

Azide Substitution: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF introduces an azido group at the C4 position, which can be subsequently reduced to an amine.

-

Halogenation: Treatment with halide salts (e.g., NaI, NaBr) can introduce iodo or bromo functionalities.

-

Thiolation: Reaction with thiolates can be used to introduce sulfur-containing moieties.

-

Epoxide Formation: Under basic conditions, intramolecular displacement of the tosylate by the C3 hydroxyl group can lead to the formation of a 3,4-epoxide.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood, especially when handling pyridine and p-toluenesulfonyl chloride.

-

Storage: Store the compound in a cool, dry place away from incompatible materials.

Conclusion

1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is a valuable and versatile intermediate in carbohydrate synthesis. Its well-defined stereochemistry and the presence of the activatable tosyl group at the C4 position make it an essential tool for the construction of complex carbohydrate structures. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an insight into its reactivity, which will be of significant value to researchers and scientists in the field.

References

-

Chen, Z., Ning, Y., Li, L., Cao, X., Xi, G., Cheng, D., Wang, Q., Lu, C., & Yang, K. (2025). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. RSC Advances, 15(6), 3896-3901. [Link]

-

Organic Syntheses. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Levoglucosan. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). β-D-Glucopyranose, 1,6-anhydro-. Retrieved January 12, 2026, from [Link]

- Köll, P., & Schultek, T. (1977). 1H NMR study of 1, 6-Anhydro-β-D-Glucopyranose Tosylated at 2- and/or 4-Position. Tetrahedron Letters, 18(36), 3091-3094.

Sources

- 1. 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose | C20H22O9S2 | CID 46783444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of 1,4:3,6-dianhydro-α- d -glucopyranose from methyl 3,6-anhydro-α- d -glucopyranoside and its taste identification - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00266D [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block from a Renewable Resource

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure building blocks is paramount, particularly in the realm of pharmaceutical development. 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, a selectively functionalized derivative of the biomass-derived monosaccharide levoglucosan, has emerged as a valuable and versatile chiral intermediate. This guide provides a comprehensive overview of its nomenclature, synthesis, key properties, and applications, offering insights for researchers leveraging this important synthon.

Core Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research and communication. This section provides the definitive nomenclature and identifiers for the topic compound.

CAS Number

The Chemical Abstracts Service (CAS) Registry Number for 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is 23643-29-0 .[1]

IUPAC Nomenclature

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzenesulfonate.

Common Synonyms

This compound is also frequently referred to by several synonyms in literature and chemical catalogs:

-

1,6-Anhydro-β-D-glucopyranose 4-(4-Methylbenzenesulfonate)[1]

-

Levoglucosan 4-p-toluenesulfonate[1]

-

1,6-Anhydro-4-O-tosyl-β-D-glucopyranose

It is crucial to distinguish this mono-tosylated derivative from its di-tosylated counterpart, 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose (CAS Number: 20204-80-2), as their reactivity and subsequent synthetic pathways differ significantly.[2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its purification, characterization, and use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₇S | [1] |

| Molecular Weight | 316.33 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 180 - 184 °C (for the precursor, levoglucosan) | [4] |

| Optical Rotation | [α]D²⁰ = -66 ± 2º (c=10 in Water) (for the precursor, levoglucosan) | [4] |

| Solubility | Soluble in ethanol and water (for the precursor, levoglucosan) |

Spectroscopic Data

¹H NMR spectroscopy is a powerful tool for the structural elucidation of tosylated levoglucosan derivatives. The chemical shifts and coupling constants of the ring protons are highly sensitive to the position of the tosyl group. For 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, the presence of the electron-withdrawing tosyl group at the C4 position leads to a characteristic downfield shift of the H4 proton signal. Detailed analysis of the ¹H NMR spectrum allows for unambiguous differentiation between the 2-O-tosyl, 4-O-tosyl, and 2,4-di-O-tosyl isomers.[5]

The Synthetic Pathway: Regioselective Tosylation of Levoglucosan

The synthesis of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose hinges on the regioselective functionalization of its precursor, 1,6-anhydro-β-D-glucopyranose, commonly known as levoglucosan. Levoglucosan is a readily available starting material, often produced by the pyrolysis of cellulose or starch.[6]

The Challenge of Regioselectivity

Levoglucosan possesses three secondary hydroxyl groups at the C2, C3, and C4 positions. The challenge in synthesizing the desired 4-O-tosyl derivative lies in selectively reacting the C4 hydroxyl group in the presence of the other two. The relative reactivity of these hydroxyl groups is influenced by a combination of steric and electronic factors. Generally, the C2 and C4 hydroxyls are more accessible than the C3 hydroxyl.

A Validated Synthetic Protocol

The selective tosylation of the C4 hydroxyl group can be achieved by carefully controlling the reaction conditions. The following protocol is a representative method for this transformation:

Experimental Protocol: Synthesis of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose

-

Dissolution: Dissolve 1,6-anhydro-β-D-glucopyranose (levoglucosan) in a suitable solvent, such as pyridine or a mixture of dichloromethane and pyridine. Pyridine often serves as both the solvent and the base to neutralize the HCl generated during the reaction.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and improve selectivity.

-

Addition of Tosyl Chloride: Slowly add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of p-toluenesulfonyl chloride (TsCl) to the cooled solution. The slow addition is crucial to favor mono-tosylation over di- and tri-tosylation.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and to observe the formation of the desired product and any byproducts (di-tosylated and unreacted starting material).

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by adding cold water or ice. Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose.

Note: This is a generalized protocol. Optimization of solvent, temperature, reaction time, and purification method may be necessary depending on the scale of the reaction and the desired purity.

Applications in Drug Development and Organic Synthesis

The strategic placement of the tosyl group at the C4 position of the rigid 1,6-anhydro scaffold makes this compound a highly valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities at the C4 position with inversion of stereochemistry.

While specific examples of blockbuster drugs synthesized directly from this intermediate are not readily found in the public domain, its precursor, levoglucosan, is a well-established starting material for a variety of biologically active compounds.[4] The 4-O-tosyl derivative serves as a key branching point in these synthetic pathways, allowing for the introduction of nitrogen, fluorine, and other heteroatoms, which are common moieties in drug molecules.

Potential Synthetic Transformations:

-

Nucleophilic Substitution: The tosylate can be displaced by various nucleophiles, such as azides (leading to amines), halides, and thiolates, to introduce new functional groups at the C4 position.

-

Epoxide Formation: Treatment with a base can lead to the formation of a 3,4-epoxide, another versatile synthetic intermediate.

-

Protecting Group Manipulations: The remaining free hydroxyl groups at C2 and C3 can be further functionalized or protected, allowing for a diverse range of subsequent chemical transformations.

Conclusion

1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is a pivotal chiral building block derived from the renewable resource, levoglucosan. Its well-defined structure, characterized by the CAS number 23643-29-0, and the strategic placement of a versatile tosyl group, make it an invaluable intermediate in synthetic organic chemistry. The ability to synthesize this compound with high regioselectivity opens the door to a myriad of complex molecular architectures, underscoring its importance for researchers and scientists in the field of drug discovery and development. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the creation of novel and impactful chemical entities.

References

-

PubChem. 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Available from: [Link].

-

ResearchGate. 1H NMR study of 1, 6-Anhydro-β-D-Glucopyranose Tosylated at 2- and/or 4-Position. Available from: [Link].

-

PubMed. A new synthesis of 1,6-anhydro-beta-D-glucopyranose (levoglucosan). Available from: [Link].

Sources

stability and reactivity of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose

An In-depth Technical Guide to the Stability and Reactivity of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose. We will delve into its unique structural characteristics, stability profile, and key reactive pathways, offering field-proven insights into its application as a pivotal intermediate in carbohydrate chemistry.

1,6-Anhydro-β-D-glucopyranose, commonly known as levoglucosan, is a bicyclic sugar derivative that serves as a versatile building block in organic synthesis.[1] Its defining feature is the 1,6-anhydro bridge, which locks the pyranose ring into a rigid ¹C₄ conformation.[2] This steric rigidity is a crucial attribute, as it pre-organizes the substituent groups into fixed axial and equatorial positions, thereby offering a high degree of stereochemical control in subsequent reactions.

The introduction of a p-toluenesulfonyl (tosyl) group at the C-4 position transforms this stable scaffold into a highly valuable synthetic intermediate: 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose . The tosylate moiety is an excellent leaving group, rendering the C-4 carbon electrophilic and susceptible to nucleophilic attack. This targeted activation makes the molecule a cornerstone for introducing a wide array of functionalities at a specific position, enabling the synthesis of complex carbohydrates, modified sugars, and oligosaccharides.[2]

This document will explore the fundamental principles governing the stability and reactivity of this compound, providing both theoretical understanding and practical methodologies for its use in the laboratory.

Molecular Structure and Stereochemistry

The core of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose is the 6,8-dioxabicyclo[3.2.1]octane skeleton.[2] This bicyclic system forces the six-membered pyranose ring into a fixed conformation, unlike its parent D-glucose which exists in equilibrium between different chair and anomeric forms.

Key Structural Features:

-

Bicyclic System: The anhydro bridge between C-1 and C-6 eliminates the anomeric hydroxyl group and locks the ring.

-

¹C₄ Conformation: The pyranose ring adopts a ¹C₄ chair conformation.

-

Substituent Orientation: In this conformation, the hydroxyl groups at C-2 and C-3, and the tosyl group at C-4, have fixed spatial orientations. This predictable stereochemistry is critical for designing synthetic pathways.

-

Activated C-4 Position: The electron-withdrawing nature of the tosyl group and its ability to stabilize a negative charge make it an exceptional leaving group, priming the C-4 position for nucleophilic substitution.

Caption: Chemical structure of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose.

Stability, Storage, and Handling

Proper handling and storage are paramount to preserving the integrity of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose. Its stability is influenced by pH, temperature, and the presence of incompatible materials.

Chemical Stability

-

pH Sensitivity: The 1,6-anhydro linkage is relatively stable in neutral and alkaline media.[2] However, it is susceptible to hydrolysis under acidic conditions, which cleaves the bridge to yield the corresponding free hexose. The tosyl group itself is generally stable but can be cleaved under strongly acidic or basic conditions.

-

Thermal Profile: As with many organic molecules, excessive heat can lead to decomposition. Combustion may produce toxic pyrolysis products such as carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[3]

Recommended Storage and Handling Protocols

To ensure reagent quality and laboratory safety, the following protocols are recommended.

| Parameter | Recommendation | Rationale & Justification |

| Storage Temperature | 0 to 8 °C[1][4] | Reduces the rate of potential degradation pathways over long-term storage. |

| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated area. | Protects from atmospheric moisture which can promote hydrolysis and from incompatible vapors. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Prevents unwanted and potentially hazardous reactions.[3] |

| Handling | Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). | Limits personal exposure and prevents inhalation of any fine particulate matter.[3] |

| Spill Management | Use dry clean-up procedures to avoid generating dust.[3] | Minimizes the risk of inhalation and spreading of the chemical. |

Reactivity and Synthetic Transformations

The synthetic utility of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose is centered on the electrophilic character of the C-4 carbon. The tosylate group serves as a versatile leaving group, enabling a variety of transformations.

Caption: Key reaction pathways of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose.

Nucleophilic Substitution at C-4

The primary reaction pathway is the SN2 displacement of the tosylate. Due to the rigid conformation, the nucleophile attacks from the face opposite to the leaving group, resulting in a clean inversion of stereochemistry at the C-4 center. This transforms the original gluco- configuration into a galacto- configuration.

-

Mechanism: SN2 reaction.

-

Stereochemical Outcome: Inversion of configuration at C-4.

-

Common Nucleophiles:

-

Azide (N₃⁻): A highly effective nucleophile for introducing a protected amino group. The resulting 4-azido derivative can be readily reduced to a 4-amino sugar.

-

Halides (I⁻, Br⁻, Cl⁻): Used to prepare 4-halo derivatives.

-

Alkoxides (RO⁻): For the synthesis of 4-O-alkyl ethers.

-

-

Application: This pathway is fundamental for synthesizing 4-amino sugars, rare sugars with the galacto- configuration, and other valuable carbohydrate derivatives.[5]

Epoxide Formation

In the presence of a strong base, such as sodium methoxide, deprotonation of the C-3 hydroxyl group can occur. The resulting alkoxide can then act as an intramolecular nucleophile, attacking the adjacent C-4 carbon to displace the tosylate and form a 3,4-epoxide (an oxirane ring).

-

Mechanism: Intramolecular Williamson ether synthesis.

-

Product: 1,6:3,4-Dianhydro-β-D-galactopyranose.

-

Significance: This strained epoxide is a highly reactive intermediate itself, which can be opened by various nucleophiles. The regioselectivity of the epoxide opening is governed by the Fürst-Plattner rule (trans-diaxial opening), providing access to a different set of substituted products.

Reactions at C-2 and C-3 Hydroxyls

The remaining free hydroxyl groups at the C-2 and C-3 positions can be selectively protected or functionalized. This is a critical step in multi-step syntheses to prevent unwanted side reactions.[6] Studies have demonstrated methods for the partial benzoylation and tosylation of the parent 1,6-anhydro-β-D-glucopyranose to prepare specific mono- and di-esters.[2]

Synthesis Protocol: Preparation of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose

The title compound is typically prepared via the selective tosylation of 1,6-anhydro-β-D-glucopyranose. The key challenge is to achieve mono-tosylation at the C-4 position over the other hydroxyl groups at C-2 and C-3. This is often accomplished by carefully controlling the reaction conditions and stoichiometry.

Caption: General workflow for the synthesis of 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose.

Representative Experimental Protocol: Synthesis of 1,6-Anhydro-4-azido-4-deoxy-β-D-galactopyranose

This protocol details a representative SN2 reaction, a cornerstone application of the title compound.

Objective: To demonstrate the nucleophilic displacement of the C-4 tosylate with an azide nucleophile, resulting in an inversion of stereochemistry.

Materials:

-

1,6-Anhydro-4-O-tosyl-β-D-glucopyranose

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-Anhydro-4-O-tosyl-β-D-glucopyranose (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add sodium azide (NaN₃, ~3.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically higher Rf, product spot indicates reaction progression.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract several times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,6-Anhydro-4-azido-4-deoxy-β-D-galactopyranose.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR (a strong azide stretch appears around 2100 cm⁻¹), and mass spectrometry.

Conclusion

1,6-Anhydro-4-O-tosyl-β-D-glucopyranose is a powerful and versatile intermediate in modern carbohydrate chemistry. Its conformationally rigid framework provides a predictable platform for stereoselective reactions, while the activated C-4 position allows for the precise introduction of diverse functional groups. A thorough understanding of its stability profile and the nuances of its reactivity—primarily SN2 displacement and epoxide formation—empowers chemists to design and execute efficient syntheses of complex and biologically relevant molecules. Adherence to proper handling and storage protocols is essential for ensuring the success and safety of these synthetic endeavors.

References

- Santa Cruz Biotechnology.

- 1H NMR study of 1, 6-Anhydro-β-D-Glucopyranose Tosylated at 2- and/or 4-Position.

- Derek Horton, and Wolfgang Weckerle. The Ammonolysis of 1,6-Anhydro-2,4-di-O-p-tolylsulfonyl-β-D-glucopyranose and the Synthesis of 2,4-Diamino-2,4-dideoxy-D-glucose. The Journal of Organic Chemistry.

- Synthose. 1,6-Anhydro-3-O-α-D-glucopyranosyl-β-D-glucopyranose.

- Fred Shafizadeh, and Peter P. S. Chin. 2- and 4-Substituted D-Glucose Derivatives from 1,6-Anhydro-β-D-glucopyranose. The Journal of Organic Chemistry.

- Chem-Impex. 1,6-Anhydro-β-D-glucopyranose.

Sources

Spectroscopic Unveiling of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The strategic placement of the p-toluenesulfonyl (tosyl) group at the C-4 position significantly influences the reactivity of the anhydro sugar ring, making its unambiguous characterization essential for synthetic applications.

Introduction: The Significance of a Tosylated Anhydrosugar

1,6-Anhydro-β-D-glucopyranose, also known as levoglucosan, is a versatile chiral building block derived from the pyrolysis of cellulose. Its rigid bicyclic structure provides a unique conformational framework that is instrumental in the synthesis of complex carbohydrates and other natural products. The selective functionalization of its hydroxyl groups is a key strategy for introducing desired chemical reactivity. The title compound, with a tosyl group at the C-4 hydroxyl, is a prime example of such a tailored derivative. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities at this position.

The precise characterization of this molecule is paramount to ensure its identity and purity, which directly impacts the outcome of subsequent synthetic steps. This guide will walk through the interpretation of its key spectroscopic signatures.

Molecular Structure and Conformation

The fundamental structure of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is depicted below. The 1,6-anhydro bridge locks the pyranose ring in a rigid ¹C₄ conformation. This conformational rigidity simplifies spectral analysis, particularly for NMR, by reducing the complexity arising from conformational isomers.

Caption: Molecular structure of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for the placement of the tosyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

¹H NMR Spectral Data and Interpretation

A crucial study by Černý et al. provides the basis for the ¹H NMR analysis of this compound and its 2-O-tosyl isomer, allowing for their clear differentiation.[1] The presence of the electron-withdrawing tosyl group at C-4 causes a significant downfield shift of the H-4 proton signal compared to the parent levoglucosan.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |

| H-1 | ~5.4 | d | J₁,₂ ≈ 1.5 Hz |

| H-2 | ~3.6 | m | |

| H-3 | ~3.7 | m | |

| H-4 | ~4.6 | t | J₃,₄ ≈ J₄,₅ ≈ 1.5 Hz |

| H-5 | ~4.7 | m | |

| H-6endo | ~3.8 | d | J₆endo,₆exo ≈ 7.5 Hz |

| H-6exo | ~3.6 | dd | J₅,₆exo ≈ 5.5 Hz, J₆endo,₆exo ≈ 7.5 Hz |

| Tosyl-CH₃ | ~2.4 | s | |

| Tosyl-ArH | ~7.4 and ~7.8 | d, d | J ≈ 8.0 Hz |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Anomeric Proton (H-1): The signal for H-1 appears as a doublet at a characteristic downfield position due to its acetal nature. The small coupling constant (J₁,₂) is typical for the rigid 1,6-anhydro system.

-

H-4 Proton: The key diagnostic signal is that of H-4. Its downfield shift to around 4.6 ppm is a direct consequence of the deshielding effect of the adjacent tosyl group. In the parent levoglucosan, the H-4 signal is found further upfield.

-

Aromatic Protons: The two doublets in the aromatic region, integrating to two protons each, are characteristic of the para-substituted benzene ring of the tosyl group.

-

Methyl Protons: The singlet at approximately 2.4 ppm corresponds to the three protons of the methyl group on the tosyl moiety.

Caption: Workflow for ¹H NMR based structural confirmation.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework and the presence of the tosyl group.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Chemical Shift (δ) |

| C-1 | ~100 |

| C-2 | ~70 |

| C-3 | ~70 |

| C-4 | ~75 |

| C-5 | ~75 |

| C-6 | ~65 |

| Tosyl-CH₃ | ~21 |

| Tosyl-ArC | ~128, ~130, ~134, ~145 |

Note: The chemical shifts are approximate and can vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

-

Glucopyranose Ring Carbons: The signals for the six carbons of the anhydroglucose core appear in the typical carbohydrate region (60-100 ppm). The C-4 carbon experiences a downfield shift due to the attachment of the electronegative tosyl group, although this effect is less pronounced than for the proton signal.

-

Tosyl Group Carbons: The signal at ~21 ppm is characteristic of the methyl carbon of the tosyl group. The four signals in the aromatic region (~128-145 ppm) correspond to the four distinct carbon environments of the para-substituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Acquisition: Typically scan from 4000 to 400 cm⁻¹.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad | O-H stretch (residual hydroxyl groups) |

| ~3070 | Weak | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1495 | Medium | C=C stretch (aromatic ring) |

| ~1360 | Strong | S=O stretch (asymmetric) |

| ~1175 | Strong | S=O stretch (symmetric) |

| ~1100-1000 | Strong | C-O stretch (ethers and alcohols) |

| ~900-800 | Medium | C-H bend (aromatic) |

Interpretation of the IR Spectrum:

-

Sulfonyl Group: The most characteristic bands for the tosyl group are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1360 cm⁻¹ and 1175 cm⁻¹, respectively.

-

Aromatic Ring: The presence of the benzene ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the C-H bending vibrations in the 900-800 cm⁻¹ region.

-

Carbohydrate Backbone: The broad band around 3500 cm⁻¹ is due to the O-H stretching of the remaining free hydroxyl groups (at C-2 and C-3). The complex and strong absorptions in the 1100-1000 cm⁻¹ region are characteristic of the C-O stretching vibrations within the pyranose ring and the anhydro bridge.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The molecular ion is often observed as an adduct with a cation (e.g., [M+Na]⁺) or a deprotonated species ([M-H]⁻).

Mass Spectral Data and Interpretation

-

Molecular Ion: The expected exact mass of C₁₃H₁₆O₇S is 316.0617. In ESI-MS, the molecule is often detected as its sodium adduct, [M+Na]⁺, with a calculated m/z of 339.0515. High-resolution mass spectrometry should confirm this mass with high accuracy.

-

Fragmentation Pattern: The fragmentation of tosylated sugars often involves the loss of the tosyl group or parts of it. Key expected fragments include:

-

Loss of the p-toluenesulfonyl radical (•OTs), leading to a fragment corresponding to the remaining carbohydrate cation.

-

Cleavage of the C-O bond connecting the sugar and the tosyl group.

-

Fragmentation of the sugar ring itself.

-

Caption: Workflow for Mass Spectrometry based structural verification.

Conclusion